Bienvenue dans la boutique en ligne BenchChem!

N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

mPTPB inhibition structure-activity relationship anti-tuberculosis drug discovery

N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivative identified as a potent, selective, reversible inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), an essential virulence factor required for Mtb survival in host macrophages. It exhibits a non-competitive inhibition mode with a Ki of 1.1 µM and an IC50 of 1.3 µM against mPTPB, while displaying >30-fold selectivity over a broad panel of human PTPs.

Molecular Formula C21H20N2O3S
Molecular Weight 380.5g/mol
CAS No. 441745-43-3
Cat. No. B491397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS441745-43-3
Molecular FormulaC21H20N2O3S
Molecular Weight380.5g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O
InChIInChI=1S/C21H20N2O3S/c1-2-3-5-14-8-10-15(11-9-14)23-27(25,26)19-13-12-18-20-16(19)6-4-7-17(20)21(24)22-18/h4,6-13,23H,2-3,5H2,1H3,(H,22,24)
InChIKeyJPWASJCSEDYSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 441745-43-3): A Selective mPTPB Inhibitor for Tuberculosis Research Procurement


N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivative identified as a potent, selective, reversible inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), an essential virulence factor required for Mtb survival in host macrophages [1]. It exhibits a non-competitive inhibition mode with a Ki of 1.1 µM and an IC50 of 1.3 µM against mPTPB, while displaying >30-fold selectivity over a broad panel of human PTPs [1]. The compound is cataloged under CHEMBL1773168 and is listed in the Virulence Factor Database (VFDB) as an antivirulence drug candidate [2] [3].

Why mPTPB Inhibitors Cannot Be Generically Substituted for N-(4-Butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 441745-43-3)


Within the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide series, subtle changes to the sulfonamide N-substituent produce drastic loss of mPTPB inhibitory activity. Compounds lacking a 4-linear-alkylphenyl group are completely inactive, and even close analogs with modified alkyl chains exhibit >8-fold potency reductions [1]. Substitution of the benz[c,d]indol-2(1H)-one sulfonamide scaffold with an alternative chemotype such as piperazinyl-thiophenyl-ethyl-oxalamide yields inhibitors with inferior selectivity against human PTPs, as demonstrated by head-to-head profiling of compound 16 [1]. Therefore, this specific compound is not interchangeable with in-class analogs or alternative mPTPB inhibitor chemotypes without sacrificing potency, selectivity, or the well-characterized non-competitive inhibition mechanism essential for standardizing assays and enabling reproducible in vitro TB research.

Quantitative Differentiation Evidence for Procuring N-(4-Butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 441745-43-3)


>8-Fold Superior mPTPB Inhibitory Potency vs Closest In-Series Analog (Compound 2)

The target compound (compound 1) is the most potent inhibitor within the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide series. Its IC50 of 1.3 µM (1.2 ± 0.1 µM without pre-incubation) and Ki of 1.1 ± 0.03 µM are 7.9-fold and ~8.4-fold superior, respectively, to the next most active analog, compound 2 (IC50 10.3 ± 0.7 µM) [1]. Compounds lacking a linear alkylphenyl substituent (compounds 6–8) show no inhibition at 20 µM, underscoring the critical role of the 4-butylphenyl moiety [1].

mPTPB inhibition structure-activity relationship anti-tuberculosis drug discovery

17-Fold Superior Selectivity Over PTP1B vs Leading Piperazinyl-Thiophenyl-Ethyl-Oxalamide Chemotype

Selectivity profiling against a panel of human PTPs revealed that the target compound shows 51-fold selectivity for mPTPB over PTP1B (IC50 59.4 ± 5.9 µM), whereas the most potent piperazinyl-thiophenyl-ethyl-oxalamide inhibitor compound 16 achieves only ~2.6-fold selectivity (mPTPB IC50 5.6 ± 0.2 µM vs PTP1B IC50 14.4 ± 0.6 µM) [1]. The target compound further displays >30-fold selectivity over 13 additional human PTPs (IC50 >50 µM for all), while compound 16 shows potential off-target activity at therapeutically relevant concentrations [1].

kinase/phosphatase selectivity profiling off-target liability anti-tuberculosis drug discovery

Non-Competitive Inhibition Mechanism with Well-Defined Ki Confers Assay Reproducibility

Unlike many mPTPB inhibitors that display competitive or mixed inhibition, the target compound acts as a purely non-competitive inhibitor with a Ki of 1.1 ± 0.03 µM [1]. Reversibility was confirmed by identical IC50 values under ±pre-incubation conditions (1.2 vs 1.4 µM) [1]. This stands in contrast to the piperazinyl-thiophenyl-ethyl-oxalamide class, where compound 16 showed competitive inhibition (Ki not unambiguously reported) [1]. The non-competitive mode ensures that inhibitor potency is independent of substrate concentration, simplifying assay design and cross-laboratory comparisons.

enzyme kinetics inhibitor mode of action assay development

Optimal Scientific and Procurement Application Scenarios for N-(4-Butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 441745-43-3)


Lead Compound for mPTPB-Targeted Anti-Tuberculosis Drug Discovery Programs

With a 7.9-fold potency advantage over its closest in-series analog and a 17.7-fold superior selectivity index over the piperazinyl class lead compound, this molecule serves as the optimal starting point for medicinal chemistry optimization against mPTPB [1]. Its non-competitive, reversible profile reduces confounding kinetic artifacts during lead expansion, making it the most reproducible scaffold for structure–activity relationship campaigns.

Reference Inhibitor for Standardizing mPTPB Biochemical and Cellular Assays

The compound's well-defined Ki (1.1 µM), established selectivity panel (>30-fold over 14 human PTPs), and documented reversibility make it an ideal positive control for intra- and inter-laboratory assay validation [1]. Its independence from substrate concentration (non-competitive mode) eliminates a common source of inter-assay variability.

Chemical Probe for Dissecting mPTPB-Mediated ERK1/2 Inactivation in Macrophage Infection Models

The compound has been demonstrated to block mPTPB-mediated ERK1/2 inactivation in cell-based assays and to inhibit Mtb growth in macrophages [1]. Its high selectivity over human PTP1B (51-fold) and MEG2 (>38-fold) ensures that observed phenotypes are attributable to mPTPB inhibition rather than off-target PTP effects, enabling reliable pathway dissection.

Quote Request

Request a Quote for N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.